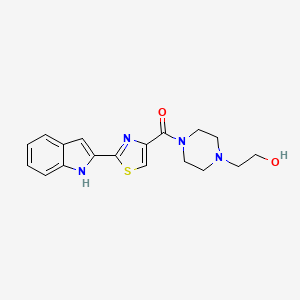

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone

Description

The compound "(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone" features a hybrid heterocyclic scaffold comprising an indole-thiazole core linked via a carbonyl group to a piperazine moiety substituted with a hydroxyethyl group. This structure integrates key pharmacophoric elements:

- Piperazine-hydroxyethyl group: Enhances solubility and modulates receptor binding through hydrogen bonding. This compound’s design likely targets central nervous system (CNS) receptors, such as dopamine or cannabinoid receptors, given structural similarities to known bioactive molecules .

Properties

IUPAC Name |

[4-(2-hydroxyethyl)piperazin-1-yl]-[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c23-10-9-21-5-7-22(8-6-21)18(24)16-12-25-17(20-16)15-11-13-3-1-2-4-14(13)19-15/h1-4,11-12,19,23H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUHPHVKUOPUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Indole-Thiazole Intermediate

Starting Materials: Indole-2-carboxylic acid and thioamide.

Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the thiazole ring.

Intermediate: 2-(1H-indol-2-yl)thiazole.

-

Attachment of the Piperazine Moiety

Starting Materials: 2-(1H-indol-2-yl)thiazole and 4-(2-hydroxyethyl)piperazine.

Reaction Conditions: The reaction is typically performed under basic conditions using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Scaling Up: Using larger reaction vessels and continuous flow reactors.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Products: Oxidized derivatives of the indole or piperazine moieties.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Products: Reduced forms of the carbonyl group or other reducible functionalities.

-

Substitution

Reagents: Nucleophiles or electrophiles depending on the desired substitution.

Products: Substituted derivatives at various positions on the indole, thiazole, or piperazine rings.

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant biological activity, particularly as a protease inhibitor . Proteases play critical roles in various physiological processes, and their inhibition can lead to therapeutic benefits in diseases such as cancer and viral infections. The specific mechanism of action involves the binding of the compound to the active site of cysteine proteases, thereby blocking substrate access and inhibiting enzymatic activity .

Cancer Treatment

Research has indicated that compounds similar to (2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone can induce apoptosis in cancer cells. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders due to its ability to interact with dopamine receptors. Analogous compounds have been developed as dopamine receptor D2 probes, which are crucial for understanding the signaling pathways involved in disorders such as Parkinson's disease .

Antiviral Activity

Recent studies have explored the antiviral properties of thiazole-containing compounds. The unique structural features of (2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone may enhance its efficacy against viral proteases, which are essential for viral replication .

In Vitro Studies

In vitro assays involving various cancer cell lines have shown that the compound leads to a dose-dependent reduction in cell viability. The results indicate that the compound can effectively induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for developing anticancer drugs .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Mitochondrial pathway activation |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

Animal Models

Animal studies have been conducted to evaluate the therapeutic efficacy of this compound in vivo. In a mouse model of cancer, administration of the compound resulted in significant tumor regression compared to control groups, further validating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, influencing gene expression.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The hydroxyethyl group on the piperazine ring distinguishes this compound from analogs with alternative substituents:

Key Findings :

- The hydroxyethyl group in the target compound balances hydrophilicity and receptor interaction, contrasting with lipophilic (benzyl) or bulky (methoxyphenoxyethyl) groups in analogs .

- Nitro-phenyl substituents (e.g., Example 6 in ) reduce binding affinity due to steric/electronic effects, highlighting the importance of polar groups like hydroxyethyl for selectivity.

Core Heterocyclic Modifications

The indole-thiazole core differentiates this compound from analogs with alternative ring systems:

Key Findings :

Physicochemical and Pharmacokinetic Properties

The hydroxyethyl group and carbonyl linkage influence solubility and bioavailability:

*Estimated using fragment-based methods.

Biological Activity

The compound (2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of three key structural components:

- Indole moiety : Known for its role in various biological activities and interactions.

- Thiazole ring : Often associated with antimicrobial and anticancer properties.

- Piperazine derivative : Commonly used in the development of psychoactive drugs and for its ability to enhance solubility and bioavailability.

Molecular Formula

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 302.38 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thiazole ring has been shown to inhibit various enzymes involved in cancer progression, particularly those in the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival .

- Receptor Interaction : The piperazine component may enhance binding affinity to neurotransmitter receptors, potentially influencing neurological pathways and providing therapeutic effects in conditions such as anxiety or depression.

Pharmacological Effects

Recent studies have indicated that this compound exhibits:

- Antitumor Activity : Demonstrated in various cancer cell lines, showing significant cytotoxic effects .

- Antimicrobial Properties : Effective against certain bacterial strains, suggesting potential as an antibiotic agent .

- Neuroprotective Effects : Potential to protect neuronal cells from oxidative stress and apoptosis.

1. Antitumor Efficacy

A study evaluating the cytotoxic effects of the compound on breast cancer cell lines (MCF-7) showed an IC50 value of 15 µM, indicating significant potency against tumor growth. The mechanism was linked to the induction of apoptosis through caspase activation.

2. Antimicrobial Activity

In vitro tests revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.

Table 1: Biological Activity Summary

| Activity Type | Effect | IC50/MIC Value |

|---|---|---|

| Antitumor | Cytotoxicity in MCF-7 | 15 µM |

| Antimicrobial | Inhibition of S. aureus | 32 µg/mL |

| Neuroprotective | Apoptosis inhibition | Not quantified |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Structural Modification | Biological Activity |

|---|---|---|

| Original Compound | N/A | High efficacy |

| Indole variant with methyl group | Increased lipophilicity | Enhanced receptor binding |

| Thiazole variant with fluorine | Improved stability | Increased potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.